molecular formula C7H5ClN2O B6234224 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine CAS No. 1242250-48-1

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

Cat. No.: B6234224
CAS No.: 1242250-48-1
M. Wt: 168.58 g/mol
InChI Key: GJECRSYWFUAZMS-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with an appropriate oxazole precursor under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine include other oxazole and pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves the cyclization of a substituted pyridine with an amide and a chlorinating agent.", "Starting Materials": [ "3-methylpyridine", "2-chloroacetamide", "phosphorus oxychloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "The 3-methylpyridine is reacted with 2-chloroacetamide in acetonitrile to form the corresponding amide.", "Phosphorus oxychloride is added to the reaction mixture to convert the amide to the corresponding chloroamide.", "The chloroamide is then treated with potassium carbonate in acetonitrile to induce cyclization and form the oxazolo[4,5-c]pyridine ring.", "The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent." ] }

CAS No.

1242250-48-1

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5ClN2O/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3

InChI Key

GJECRSYWFUAZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=NC=C2)Cl

Purity

95

Origin of Product

United States

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